molecular formula C13H20F6N2O5 B1406373 4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate) CAS No. 1523606-35-0

4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)

Cat. No. B1406373
M. Wt: 398.3 g/mol
InChI Key: HPEJQIBTUNJBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl compounds are a class of organic compounds containing an azetidine ring, which is a three-membered heterocycle with one nitrogen atom and three carbon atoms . They are used in various fields of chemistry due to their unique structure and reactivity.


Synthesis Analysis

The synthesis of azetidin-3-yl compounds can vary greatly depending on the specific compound. Generally, they can be synthesized through cyclization reactions .


Molecular Structure Analysis

Azetidin-3-yl compounds have a three-membered ring with one nitrogen atom. The specific structure of “4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)” would include additional functional groups attached to this ring .


Chemical Reactions Analysis

The reactivity of azetidin-3-yl compounds can be quite diverse due to the strain of the three-membered ring and the presence of the nitrogen atom .


Physical And Chemical Properties Analysis

Azetidin-3-yl compounds generally have a high strain due to their three-membered ring, which can influence their physical and chemical properties . The specific properties of “4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)” would depend on its exact structure.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study focused on synthesizing novel derivatives from 4-(4-aminophenyl)morpholin-3-one molecule through a multistep process. These derivatives exhibited antimicrobial activity against specific bacterial and fungal strains, highlighting the potential of these compounds in medical applications and drug development (Majithiya & Bheshdadia, 2022). Furthermore, pyrimidine-azetidinone analogues demonstrated antimicrobial and antitubercular activities, suggesting their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Synthesis and Structural Analysis

In the realm of molecular synthesis, azetidin-2-ones, especially those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, have been studied for their antimitotic properties. Different substituents on the lactam 3 and 4 positions result in diverse structures and functions, indicating the versatility of these compounds in chemical research and potentially in pharmacology (Twamley et al., 2020).

Molecular Imaging and Drug Discovery

The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, via a Stille coupling, suggests its potential as a novel ligand for nicotinic receptors. This highlights the application of azetidin-2-ylmethoxy compounds in molecular imaging and drug discovery, particularly in studying and targeting nicotinic receptors (Karimi & Långström, 2002).

Safety And Hazards

The safety and hazards of azetidin-3-yl compounds can vary greatly depending on their specific structure. Some azetidin-3-yl compounds can be hazardous and should be handled with care .

properties

IUPAC Name

4-(azetidin-3-yl)-2,2-dimethylmorpholine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2C2HF3O2/c1-9(2)7-11(3-4-12-9)8-5-10-6-8;2*3-2(4,5)1(6)7/h8,10H,3-7H2,1-2H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEJQIBTUNJBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C2CNC2)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)
Reactant of Route 3
Reactant of Route 3
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)
Reactant of Route 4
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)
Reactant of Route 5
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)
Reactant of Route 6
4-(Azetidin-3-yl)-2,2-dimethylmorpholine bis(2,2,2-trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.